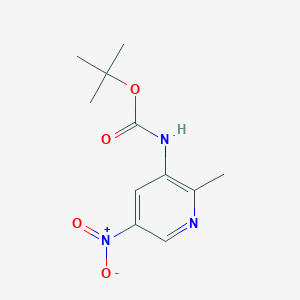

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-methyl-5-nitropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-7-9(5-8(6-12-7)14(16)17)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOVJRCGLILENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649518 | |

| Record name | tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008139-18-1 | |

| Record name | tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate, a key intermediate in synthetic organic chemistry. With full editorial control, this document is structured to deliver in-depth insights into its chemical properties, synthesis, and reactivity, grounded in scientific literature and practical application.

Introduction: Strategic Importance in Synthesis

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, identified by its CAS number 1008139-18-1, is a nitro-substituted pyridine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, combined with the electron-withdrawing nitro group and the methyl-substituted pyridine ring, makes this compound a versatile building block in medicinal chemistry and materials science.[1] The strategic placement of these functional groups allows for selective chemical transformations, rendering it a valuable precursor in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate are summarized below.

| Property | Value | Source |

| CAS Number | 1008139-18-1 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₅N₃O₄ | [2] |

| Molecular Weight | 253.26 g/mol | [6] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not explicitly reported; related compounds suggest it is a solid with a defined melting point. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water. | Inferred from structure |

| Stability | The Boc group is sensitive to strong acidic conditions. | [7] |

Synthesis and Purification

The synthesis of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate is typically achieved through the protection of the amino group of its precursor, 2-methyl-5-nitropyridin-3-amine (CAS: 51984-61-3).[8] The most common and efficient method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[7]

Synthesis Workflow

The logical flow for the synthesis of the title compound is depicted below.

Caption: Synthetic workflow for tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Boc protection of aromatic amines.[7]

Materials:

-

2-methyl-5-nitropyridin-3-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-5-nitropyridin-3-amine (1.0 eq) in anhydrous DCM or THF.

-

Addition of Base and Reagent: To the stirred solution, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent dropwise over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. The organic layers should be combined, washed with brine, and dried over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Spectroscopic Characterization

While specific spectra for tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate are not widely published, the expected spectroscopic data can be inferred from the analysis of its structural components and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl group, and the tert-butyl group of the Boc protecting group.

-

Pyridine Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as doublets due to ortho-coupling. The electron-withdrawing nitro group will deshield these protons, shifting them downfield.

-

Methyl Protons: A singlet at approximately δ 2.0-2.5 ppm.

-

tert-Butyl Protons: A characteristic sharp singlet at around δ 1.5 ppm, integrating to nine protons.[9]

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridine Carbons: Signals for the five carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly deshielded.

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to resonate around δ 150-155 ppm.[10]

-

tert-Butyl Carbons: A signal for the quaternary carbon at approximately δ 80 ppm and a signal for the three methyl carbons around δ 28 ppm.[10]

-

Methyl Carbon: The methyl group on the pyridine ring will appear in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretches from the methyl and tert-butyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band for the carbamate carbonyl group is expected around 1700-1725 cm⁻¹.[11]

-

N-O Stretches (Nitro Group): Two strong absorption bands are characteristic of the nitro group, typically found around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 253 or 254, respectively. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Reactivity and Synthetic Applications

The chemical reactivity of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate is dictated by the interplay of its functional groups.

Reactivity Profile

Caption: Reactivity profile of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

-

Boc Group Deprotection: The tert-butoxycarbonyl protecting group is labile under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in an organic solvent), which regenerates the free amine, 2-methyl-5-nitropyridin-3-amine.[7] This allows for subsequent reactions at the amino position.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂ with Pd/C), or metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). This transformation opens up possibilities for further derivatization, such as diazotization or acylation of the newly formed amino group.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. While there is no leaving group at these positions in the title compound itself, this inherent reactivity is a key consideration in the design of subsequent synthetic steps.[12]

-

Modification of the Methyl Group: The methyl group can potentially undergo functionalization, such as oxidation or halogenation, although this may require specific and potentially harsh reaction conditions.

Applications in Drug Discovery and Development

The carbamate functional group is a prevalent structural motif in a wide array of approved therapeutic agents.[13] Carbamate derivatives are utilized as key intermediates in the synthesis of pharmaceuticals due to their stability and ability to participate in various chemical transformations.[1] The nitropyridine scaffold is also of significant interest in medicinal chemistry, with many derivatives exhibiting a broad range of biological activities. The title compound, by combining these two important pharmacophores, serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

As with all chemical reagents, tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. The stability of the Boc group to acidic conditions should be considered when planning reactions and purification procedures. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a strategically important intermediate in organic synthesis. Its well-defined chemical properties and predictable reactivity make it a reliable building block for the construction of complex molecules. This guide provides a foundational understanding of this compound, enabling researchers and drug development professionals to effectively incorporate it into their synthetic strategies.

References

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

LookChem. Tert-butyl N-(2-methyl-5-nitropyridin-3-yl)carbamate. [Link]

-

Shanghai Kehua Bio-engineering Co., Ltd. tert-Butyl(2-methyl-5-nitropyridin-3-yl)carbamate. [Link]

-

Reagent Post. tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. [Link]

-

CAS Standard Information Network. tert-Butyl (2-Methyl-5-nitropyridin-3-yl)carbamate. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

Ronga, L., et al. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(10), o2631. [Link]

-

NIST. tert-Butyl carbamate Mass Spectrum. [Link]

-

NIST. tert-Butyl carbamate IR Spectrum. [Link]

-

SpectraBase. TERT.-BUTYL-N-(6-METHYL-5-NITRO-PYRIDIN-2-YL)-CARBAMATE. [Link]

-

Reagent Post. tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

SpectraBase. TERT.-BUTYL-N-(6-METHYL-5-NITRO-PYRIDIN-2-YL)-CARBAMATE - Optional[13C NMR]. [Link]

-

UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]

-

PubChem. tert-Butyl carbamate. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

- Google Patents.

-

NIST. tert-Butyl carbamate. [Link]

-

Capot Chemical. 2-methyl-5-nitropyridin-3-amine. [Link]

-

PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. [Link]

-

Pharmaffiliates. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Reddit. Having great trouble with a Boc-protection reaction. [Link]

-

PubChem. tert-butyl N-(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. [Link]

-

Knight Chemicals Online. tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. [Link]

Sources

- 1. myuchem.com [myuchem.com]

- 2. Page loading... [guidechem.com]

- 3. Tert-butyl N-(2-methyl-5-nitropyridin-3-yl)carbamate [1008139-18-1] | Chemsigma [chemsigma.com]

- 4. |1008139-18-1||MFCD13175286|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 5. tert-Butyl (2-Methyl-5-nitropyridin-3-yl)carbamate_cas号1008139-18-1_tert-butyl N-(2-methyl-5-nitropy - CAS信息网 [cas-news.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. 51984-61-3|2-Methyl-5-nitropyridin-3-amine|BLD Pharm [bldpharm.com]

- 9. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 10. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate, a key intermediate in pharmaceutical research. The synthesis is presented in two main stages: the nitration of 2-methyl-3-aminopyridine to yield the precursor 2-methyl-5-nitropyridin-3-amine, followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This document details the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the chosen methodologies.

Introduction

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the nitro group on the pyridine ring offers a site for further functionalization, while the Boc-protected amine allows for selective reactions at other positions of the molecule. This guide will provide the necessary details for the successful synthesis and purification of this important intermediate.

Overall Synthetic Pathway

The synthesis of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate is a two-step process starting from 2-methyl-3-aminopyridine. The first step is an electrophilic aromatic substitution (nitration) to introduce a nitro group at the 5-position of the pyridine ring. The second step involves the protection of the 3-amino group as a tert-butyl carbamate.

Caption: Simplified mechanism of the nitration of 2-methyl-3-aminopyridine.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-3-aminopyridine | 108.14 | 5.0 g | 46.2 mmol |

| Concentrated Sulfuric Acid | 98.08 | 27.5 mL | - |

| Fuming Nitric Acid (d=1.5) | 63.01 | 3.5 mL | - |

Procedure:

-

In a flask, dissolve 5.0 g (46.2 mmol) of 2-methyl-3-aminopyridine in 24 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath. [1]2. In a separate beaker, prepare a nitrating mixture by carefully and slowly adding 3.5 mL of fuming nitric acid to 3.5 mL of concentrated sulfuric acid, while keeping the mixture cool (below 20°C). [1]3. Add the nitrating mixture dropwise to the solution of the amine in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 20°C. [1]4. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40°C. Maintain this temperature for 30 minutes, then increase to 50°C for an additional 30 minutes. [1]5. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with concentrated aqueous ammonia until a precipitate forms. [1]7. Filter the precipitate and wash it sequentially with water and a 50% aqueous solution of dimethylformamide (DMFA). [1]8. Recrystallize the crude product from DMFA to obtain pure 2-methyl-5-nitropyridin-3-amine. [1]

Part 2: Synthesis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

The final step in the synthesis is the protection of the 3-amino group of 2-methyl-5-nitropyridin-3-amine with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy for amines in organic synthesis.

Chemical Principles

The Boc protection of an amine involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The departure of the other tert-butoxycarbonyl group as a stable leaving group (which decomposes to tert-butanol and carbon dioxide) drives the reaction forward. The base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

Caption: General mechanism for the Boc protection of an amine.

Experimental Protocol

This protocol is based on a general procedure for the Boc protection of substituted aminopyridines. [2] Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (Example) |

| 2-Methyl-5-nitropyridin-3-amine | 153.14 | 1.0 g | 6.53 mmol |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.57 g | 7.18 mmol (1.1 eq) |

| Triethylamine (Et₃N) | 101.19 | 1.36 mL | 9.80 mmol (1.5 eq) |

| Tetrahydrofuran (THF) | 72.11 | 20 mL | - |

Procedure:

-

Dissolve 1.0 g (6.53 mmol) of 2-methyl-5-nitropyridin-3-amine in 20 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Add 1.36 mL (9.80 mmol) of triethylamine to the solution.

-

Add 1.57 g (7.18 mmol) of di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet at around 1.5 ppm), the methyl group on the pyridine ring, and the aromatic protons.

-

Melting Point: The melting point of the purified solid should be sharp and consistent.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Safety Considerations

-

Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Di-tert-butyl dicarbonate is a moisture-sensitive solid.

-

Organic solvents such as THF and ethyl acetate are flammable. Work away from open flames and sources of ignition.

Conclusion

The synthesis of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate can be reliably achieved in two straightforward steps from commercially available starting materials. The nitration of 2-methyl-3-aminopyridine followed by Boc protection of the resulting amine provides the target compound in good yield. The protocols and principles outlined in this guide provide a solid foundation for researchers in the field of medicinal chemistry and organic synthesis.

References

- US Patent US20060116519A1, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester", published June 1, 2006.

Sources

A Guide to the Structural Elucidation of CAS 1008139-18-1: A Hypothetical Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of intellectual property, process development, and regulatory compliance. This guide presents a detailed, hypothetical workflow for the structural elucidation of tert-Butyl (2-Methyl-5-nitropyridin-3-yl)carbamate (CAS 1008139-18-1). While actual experimental data for this specific compound is not publicly available, this document serves as an in-depth technical guide, leveraging established principles of spectroscopic analysis and data interpretation. As a Senior Application Scientist, the aim is to not only provide a series of steps but to instill a logical, self-validating approach to structure determination.

The molecular formula for this compound is C₁₁H₁₅N₃O₄.[1] This guide will walk through the predicted spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D correlation experiments), culminating in a confident structural assignment.

Part 1: The Initial Investigation - Molecular Mass and Functional Groups

The first step in any structure elucidation is to confirm the molecular weight and identify the key functional groups present. This is typically achieved through a combination of mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For tert-Butyl (2-Methyl-5-nitropyridin-3-yl)carbamate, we would expect to see a molecular ion peak corresponding to its molecular formula. A common fragmentation pattern for tert-butyl carbamates involves the loss of isobutylene (C₄H₈) and carbon dioxide (CO₂) from the protonated molecule.[2]

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 254.11 | Protonated molecule (C₁₁H₁₆N₃O₄⁺) |

| [M-C₄H₈+H]⁺ | 198.06 | Loss of isobutylene from the tert-butyl group |

| [M-C₄H₈-CO₂+H]⁺ | 154.07 | Subsequent loss of carbon dioxide, indicating a carbamate |

| [C₄H₉]⁺ | 57.07 | tert-Butyl cation |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Perform the analysis in positive ion mode to observe the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Processing: Determine the accurate mass of the molecular ion and its major fragments. Compare the observed masses with the theoretical masses to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum for our target compound would display characteristic absorption bands for the N-H, C=O, and N-O bonds.

Predicted Infrared (IR) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Medium | N-H stretch of the carbamate |

| ~2980 | Medium | C-H stretch of the methyl and tert-butyl groups |

| ~1720 | Strong | C=O stretch of the carbamate |

| ~1530 & ~1350 | Strong | Asymmetric and symmetric N-O stretches of the nitro group |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 2: Assembling the Molecular Skeleton - NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.95 | d, J = 2.5 Hz | 1H | H-6 (Pyridine) |

| 8.30 | d, J = 2.5 Hz | 1H | H-4 (Pyridine) |

| 7.15 | s | 1H | N-H (Carbamate) |

| 2.65 | s | 3H | -CH₃ (Pyridine) |

| 1.55 | s | 9H | -C(CH₃)₃ (Boc) |

-

Rationale: The two protons on the pyridine ring are expected to be in the downfield region due to the electron-withdrawing effects of the nitro group and the ring nitrogen. They would appear as doublets due to coupling to each other. The N-H proton of the carbamate is a broad singlet. The methyl group on the pyridine ring and the tert-butyl group would both be singlets in the upfield region.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of different types of carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 152.5 | C=O (Carbamate) |

| 148.0 | C-NO₂ (Pyridine) |

| 145.0 | C-NH (Pyridine) |

| 142.0 | C-CH₃ (Pyridine) |

| 135.0 | C-H (Pyridine, C-6) |

| 120.0 | C-H (Pyridine, C-4) |

| 82.0 | -C(CH₃)₃ (Boc) |

| 28.5 | -C(CH₃)₃ (Boc) |

| 23.0 | -CH₃ (Pyridine) |

-

Rationale: The carbonyl carbon of the carbamate and the carbons of the pyridine ring are in the downfield region. The quaternary carbon of the tert-butyl group is moderately downfield, while the methyl carbons of the tert-butyl and the pyridine methyl group are in the upfield region.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of 0-200 ppm is typical.

Part 3: Confirming Connectivity - 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for confirming the proposed structure by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates directly bonded proton and carbon atoms.

Predicted HSQC Correlations:

-

The proton at 8.95 ppm would correlate with the carbon at 135.0 ppm.

-

The proton at 8.30 ppm would correlate with the carbon at 120.0 ppm.

-

The protons at 2.65 ppm would correlate with the carbon at 23.0 ppm.

-

The protons at 1.55 ppm would correlate with the carbon at 28.5 ppm.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular fragments.

Predicted Key HMBC Correlations:

-

The N-H proton (7.15 ppm) would show a correlation to the carbonyl carbon (152.5 ppm) and the pyridine carbon C-3 (145.0 ppm).

-

The pyridine proton H-4 (8.30 ppm) would correlate to the pyridine carbons C-2 (142.0 ppm) and C-6 (135.0 ppm).

-

The methyl protons on the pyridine ring (2.65 ppm) would show correlations to the pyridine carbons C-2 (142.0 ppm) and C-3 (145.0 ppm).

-

The tert-butyl protons (1.55 ppm) would show a strong correlation to the quaternary carbon of the Boc group (82.0 ppm) and the carbonyl carbon (152.5 ppm).

Experimental Protocol: 2D NMR Spectroscopy

-

Sample and Instrumentation: Use the same sample and spectrometer as for the 1D NMR experiments.

-

HSQC Acquisition: Run a standard HSQC pulse sequence. The spectral widths in both dimensions should be set to encompass all proton and carbon signals.

-

HMBC Acquisition: Run a standard HMBC pulse sequence. The key parameter is the optimization of the long-range coupling constant (typically around 8 Hz) to observe the desired two- and three-bond correlations.

Visualizing the Elucidation Process

The following diagrams illustrate the logical flow of the structure elucidation process and the key long-range correlations that confirm the final structure.

Caption: Workflow for the structural elucidation of CAS 1008139-18-1.

Caption: Predicted key HMBC correlations for structure confirmation.

Conclusion

Through a systematic and multi-technique approach, the structure of tert-Butyl (2-Methyl-5-nitropyridin-3-yl)carbamate can be confidently elucidated. This hypothetical case study demonstrates that by combining high-resolution mass spectrometry for molecular formula determination, infrared spectroscopy for functional group identification, and a suite of 1D and 2D NMR experiments to map the molecular framework and connectivity, an unambiguous structural assignment is achievable. This rigorous, evidence-based workflow is fundamental to modern chemical and pharmaceutical sciences.

References

-

Gelb, M. H., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1743–1753. Available at: [Link]

-

NIST. tert-Butyl carbamate. In NIST Chemistry WebBook. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound, tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. In the absence of publicly available experimental data for this specific molecule, this document outlines a robust, field-proven methodology for its synthesis and subsequent analysis. By leveraging established principles of organic synthesis and spectroscopic interpretation, this guide serves as an essential resource for researchers engaged in the discovery and development of new chemical entities. We present a proposed synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and detailed, self-validating protocols for data acquisition and interpretation. This document is structured to not only guide the practical laboratory work but also to provide the causal reasoning behind the experimental choices, ensuring scientific integrity and trustworthiness in the generated data.

Introduction: The Rationale for Synthesis and Characterization

Substituted nitropyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of a carbamate functional group, such as the tert-butoxycarbonyl (Boc) protecting group, offers a versatile handle for further synthetic transformations, enabling the exploration of a wider chemical space. The target molecule, tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, combines these key features, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

This guide addresses the critical need for a standardized and reliable method for the synthesis and spectroscopic identification of this compound. By providing a detailed analytical workflow, we aim to equip researchers with the necessary tools to confidently synthesize and characterize this and other related novel compounds.

Proposed Synthesis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

The most direct and reliable method for the synthesis of the target compound is the protection of the amino group of 2-methyl-5-nitro-3-pyridinamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a well-established and high-yielding method for the introduction of the Boc protecting group onto an amine.

Synthetic Workflow

Caption: Proposed synthesis workflow for tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Step-by-Step Experimental Protocol

-

Preparation: To a solution of 2-methyl-5-nitro-3-pyridinamine (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approximately 0.1 M concentration) under an inert atmosphere (nitrogen or argon), add triethylamine (1.2 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: To the stirred solution at room temperature, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15 minutes.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates reaction completion.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the introduction of moisture which can hydrolyze the Boc anhydride.

-

Base: Triethylamine or DMAP acts as a base to neutralize the acidic byproduct of the reaction and to activate the amine for nucleophilic attack. DMAP is a more potent catalyst for this transformation.

-

Solvent: Anhydrous THF or DCM are chosen for their ability to dissolve the reactants and for being unreactive under the reaction conditions.

-

Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, separating the product from unreacted starting materials and byproducts.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. These predictions are based on established principles and data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | d | 1H | H-6 (Pyridine) |

| ~8.20 | d | 1H | H-4 (Pyridine) |

| ~7.50 | s (br) | 1H | N-H (Carbamate) |

| ~2.60 | s | 3H | -CH₃ (Pyridine) |

| ~1.55 | s | 9H | -C(CH₃)₃ (Boc) |

Rationale for Predictions:

-

Pyridine Protons (H-4 and H-6): The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). The strong electron-withdrawing effect of the nitro group at the 5-position will deshield the adjacent protons, H-4 and H-6, shifting them downfield. H-6 is expected to be further downfield than H-4 due to its proximity to the electronegative nitrogen of the pyridine ring. They will appear as doublets due to coupling with each other.

-

Carbamate Proton (N-H): The N-H proton of the carbamate will likely appear as a broad singlet, with its chemical shift being concentration-dependent.

-

Methyl Protons (-CH₃): The methyl group at the 2-position of the pyridine ring will be a singlet and is expected to appear in the typical range for an aryl methyl group.

-

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.55 ppm, a characteristic signal for a Boc-protected amine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152.5 | C=O (Carbamate) |

| ~148.0 | C-NO₂ (Pyridine) |

| ~145.0 | C-2 (Pyridine) |

| ~140.0 | C-6 (Pyridine) |

| ~135.0 | C-3 (Pyridine) |

| ~120.0 | C-4 (Pyridine) |

| ~82.0 | -C(CH₃)₃ (Boc) |

| ~28.5 | -C(CH₃)₃ (Boc) |

| ~18.0 | -CH₃ (Pyridine) |

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to be significantly downfield, typically in the 150-155 ppm range.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the nitro group (C-5) and the carbons adjacent to the ring nitrogen (C-2 and C-6) will be the most deshielded.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 82 ppm, and the three equivalent methyl carbons will give a strong signal around 28.5 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon on the pyridine ring will be found in the aliphatic region.

Infrared (IR) Spectroscopy

Predicted IR Spectrum (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (Carbamate) |

| ~2980 | Medium | C-H Stretch (Aliphatic) |

| ~1720 | Strong | C=O Stretch (Carbamate) |

| ~1590, ~1480 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |

| ~1530, ~1350 | Strong | N-O Asymmetric and Symmetric Stretch (Nitro Group) |

| ~1160 | Strong | C-O Stretch (Carbamate) |

Rationale for Predictions:

-

N-H Stretch: The N-H stretch of the carbamate group is expected to be a relatively sharp peak in the region of 3300-3400 cm⁻¹.

-

C=O Stretch: The carbonyl stretch of the Boc group is a very strong and characteristic absorption, typically appearing around 1720 cm⁻¹.

-

Nitro Group Stretches: The asymmetric and symmetric stretches of the nitro group are also strong and characteristic, appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electrospray Ionization - ESI):

-

Molecular Ion (M+H)⁺: Expected at m/z = 254.1

-

Sodium Adduct (M+Na)⁺: Expected at m/z = 276.1

-

Key Fragmentation Ion: Loss of the tert-butyl group (-56) to give an ion at m/z = 198.1.

-

Key Fragmentation Ion: Loss of isobutylene (-56) and CO₂ (-44) from the Boc group to give the protonated amine at m/z = 154.1.

Rationale for Predictions:

-

Molecular Weight: The molecular formula of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate is C₁₁H₁₅N₃O₄, with a monoisotopic mass of 253.11 g/mol .

-

Ionization: ESI is a soft ionization technique that is expected to produce the protonated molecular ion as the base peak.

-

Fragmentation: The most common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl cation or the neutral loss of isobutylene and carbon dioxide.

Analytical Workflow for Spectroscopic Analysis

Caption: A comprehensive workflow for the spectroscopic analysis and structural validation.

Conclusion

This technical guide provides a predictive yet scientifically rigorous framework for the synthesis and spectroscopic characterization of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. By following the detailed protocols and utilizing the predicted spectral data as a benchmark, researchers can confidently approach the preparation and identification of this novel compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other new chemical entities, underscoring the importance of a systematic and well-reasoned approach to structural elucidation in modern chemical research.

References

-

Di-tert-butyl dicarbonate. Wikipedia. [Link]

-

General Procedures for Boc Protection of Amines. Organic Syntheses. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate, a compound of significant interest in contemporary drug discovery and development. In the absence of extensive empirical data in public literature, this document establishes a robust theoretical solubility profile by dissecting the molecule's structural and electronic features. We delve into the principles of solute-solvent interactions to predict its behavior across a spectrum of organic solvents, from polar protic and aprotic to non-polar systems. To empower researchers and drug development professionals, a detailed, self-validating, step-by-step protocol for the experimental determination of thermodynamic solubility via the isothermal shake-flask method is provided. This guide is designed to be a foundational resource, enabling informed solvent selection for synthesis, purification, formulation, and analytical applications, thereby accelerating preclinical research and development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's ultimate success.[1] Poor solubility can severely hamper absorption and bioavailability, lead to unreliable results in in vitro assays, and create formidable hurdles in formulation development.[1][2] For novel chemical entities like tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate, a substituted nitropyridine derivative, a thorough understanding of its solubility profile is not merely academic—it is a prerequisite for efficient process development and rational experimental design.

This guide addresses the solubility of this specific molecule, providing both a predictive theoretical framework and a practical guide to its empirical determination. By understanding how the interplay of its functional groups—the bulky lipophilic tert-butylcarbamate (Boc) protecting group, the polar nitro group, the basic pyridine ring, and the methyl substituent—governs its interaction with various organic solvents, researchers can make strategic decisions that save time, resources, and precious compound.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that a solute will dissolve best in a solvent that shares similar intermolecular forces. The structure of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate presents a fascinating combination of polar and non-polar characteristics, suggesting a nuanced solubility profile.

Molecular Structure Analysis:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a weak base and can act as a hydrogen bond acceptor. This feature suggests favorable interactions with protic solvents.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor, enhancing solubility in polar solvents.

-

tert-Butylcarbamate (Boc) Group: This group introduces significant steric bulk and lipophilic character due to the tert-butyl moiety. While the carbamate portion has some polar character (C=O and N-H groups capable of hydrogen bonding), the overall effect of the Boc group is to increase solubility in less polar and non-polar organic solvents.

-

Methyl Group (-CH₃): This is a small, non-polar, electron-donating group that contributes to the overall lipophilicity of the molecule.

Predicted Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The pyridine nitrogen and the oxygen atoms of the nitro and carbamate groups can accept hydrogen bonds, while the carbamate N-H can donate one. Therefore, tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate is predicted to have good solubility in these solvents. This is supported by qualitative data for the related compound 2-Chloro-3-methyl-5-nitropyridine, which is known to be soluble in methanol.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments but lack O-H or N-H bonds for hydrogen bond donation. They can, however, accept hydrogen bonds and engage in strong dipole-dipole interactions. The strong polarity of the nitro group and the carbamate carbonyl will facilitate dissolution. Therefore, the compound is expected to exhibit high to very high solubility in this class of solvents, particularly in strong solvents like DMSO and DMF.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. The lipophilic tert-butyl and methyl groups will promote solubility in these solvents. However, the highly polar nitro group and the pyridine ring will counteract this effect. Consequently, the compound is predicted to have moderate to low solubility in non-polar solvents like toluene and likely very low solubility in aliphatic hydrocarbons such as hexane. The general observation that nitropyridines are soluble in solvents like ether supports moderate solubility in less polar environments.[3]

The logical relationship for predicting solubility based on molecular features is illustrated below.

Caption: Predicted solubility based on functional group analysis.

Physicochemical Properties of Common Organic Solvents

The choice of solvent is a critical first step in any solubility study. The following table summarizes key properties of a selection of organic solvents, categorized by their polarity, to aid in experimental design.

| Solvent | Class | Formula | Density (g/mL) | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (D) |

| Polar Protic | ||||||

| Water | Protic | H₂O | 0.998 | 100.0 | 80.1 | 1.85 |

| Methanol | Protic | CH₃OH | 0.792 | 64.7 | 32.7 | 1.70 |

| Ethanol | Protic | C₂H₅OH | 0.789 | 78.5 | 24.5 | 1.69 |

| Isopropanol | Protic | C₃H₇OH | 0.786 | 82.5 | 19.9 | 1.66 |

| Polar Aprotic | ||||||

| Dimethyl Sulfoxide | Aprotic | (CH₃)₂SO | 1.100 | 189.0 | 46.7 | 3.96 |

| Acetonitrile | Aprotic | CH₃CN | 0.786 | 81.6 | 37.5 | 3.92 |

| N,N-Dimethylformamide | Aprotic | HCON(CH₃)₂ | 0.944 | 153.0 | 36.7 | 3.82 |

| Acetone | Aprotic | CH₃COCH₃ | 0.791 | 56.0 | 20.7 | 2.88 |

| Dichloromethane | Aprotic | CH₂Cl₂ | 1.326 | 39.6 | 9.1 | 1.60 |

| Tetrahydrofuran (THF) | Aprotic | C₄H₈O | 0.886 | 66.0 | 7.5 | 1.75 |

| Ethyl Acetate | Aprotic | C₄H₈O₂ | 0.902 | 77.1 | 6.0 | 1.78 |

| Non-Polar | ||||||

| Toluene | Non-Polar | C₇H₈ | 0.867 | 110.6 | 2.4 | 0.36 |

| Diethyl Ether | Non-Polar | (C₂H₅)₂O | 0.713 | 34.6 | 4.3 | 1.15 |

| Hexane | Non-Polar | C₆H₁₄ | 0.655 | 69.0 | 1.9 | ~0 |

Data compiled from various sources, including the Royal Society of Chemistry and Chemistry LibreTexts.[4]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, an experimental approach is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium solubility of the most stable crystalline form of a compound.[2] This protocol provides a robust and self-validating methodology.

4.1. Objective

To determine the thermodynamic solubility of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate in a selected range of organic solvents at a constant temperature (e.g., 25 °C).

4.2. Materials and Equipment

-

tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg precision)

-

2 mL glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or shaker incubator

-

Centrifuge capable of holding the vials

-

Volumetric flasks and pipettes

-

0.22 µm PTFE syringe filters

-

Syringes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

4.3. Experimental Workflow

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for shake-flask solubility determination.

4.4. Step-by-Step Methodology

-

Preparation of Slurry:

-

Tare a 2 mL glass vial on an analytical balance.

-

Add approximately 10-20 mg of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate to the vial. The key is to add an amount that is visibly in excess of what will dissolve.

-

Accurately add 1.0 mL of the selected organic solvent to the vial.

-

Securely cap the vial.

-

Prepare triplicate samples for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a consistent speed (e.g., 200 rpm) for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended.[2] The goal is to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to allow for gross sedimentation.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid material.

-

-

Sample Collection and Preparation:

-

Carefully open the vial, ensuring not to disturb the solid pellet.

-

Withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.

-

Perform an accurate serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of the compound in the mobile phase at known concentrations (e.g., from 1 µg/mL to 200 µg/mL).

-

Inject the standards and the diluted samples onto the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

-

4.5. Self-Validation and Trustworthiness

To ensure the integrity of the results, the following checks should be incorporated:

-

Time to Equilibrium: Analyze samples at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should be constant at equilibrium. If the concentration continues to increase, the equilibration time needs to be extended.

-

Solid-State Analysis: After the experiment, the remaining solid can be recovered, dried, and analyzed by techniques such as Powder X-ray Diffraction (PXRD) to confirm that no phase transformation (e.g., to a more stable polymorph or a solvate) has occurred during the experiment.

-

Reproducibility: The results from the triplicate samples should be in close agreement (e.g., with a relative standard deviation of <10%).

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) |

| Methanol | Polar Protic | [Insert Experimental Data] |

| Ethanol | Polar Protic | [Insert Experimental Data] |

| Acetone | Polar Aprotic | [Insert Experimental Data] |

| Ethyl Acetate | Polar Aprotic | [Insert Experimental Data] |

| Dichloromethane | Polar Aprotic | [Insert Experimental Data] |

| Toluene | Non-Polar | [Insert Experimental Data] |

| Hexane | Non-Polar | [Insert Experimental Data] |

This table is a template for presenting experimentally determined results.

The interpretation of this data will either confirm or refine the theoretical predictions. Discrepancies may point to specific solute-solvent interactions not fully captured by general polarity rules, such as the formation of solvates or the influence of solvent structure.

Safety Considerations

As a Senior Application Scientist, safety is paramount. When conducting the described protocols, all laboratory personnel must adhere to standard safety practices.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).

-

Ventilation: Handle all organic solvents in a well-ventilated fume hood to minimize inhalation of vapors.

-

Compound Hazards: While specific toxicity data for this compound is limited, it should be handled with care. As a nitroaromatic compound, potential toxicity should be assumed. Avoid skin contact and inhalation of dust.

-

Solvent Hazards: Be aware of the specific hazards of each solvent, particularly flammability. Keep solvents away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Conclusion

This technical guide has established a comprehensive framework for understanding and determining the solubility of tert-butyl (2-methyl-5-nitropyridin-3-yl)carbamate in organic solvents. By integrating a theoretical analysis based on molecular structure with a detailed, robust experimental protocol, this document provides researchers, scientists, and drug development professionals with the essential tools to make informed decisions. The predictive profile suggests high solubility in polar aprotic solvents, good solubility in polar protic solvents, and limited solubility in non-polar solvents. The provided shake-flask methodology offers a clear and reliable path to obtaining the precise quantitative data necessary to guide critical development activities, from process chemistry to formulation. Adherence to these principles and protocols will facilitate a more efficient and scientifically sound progression of research involving this and structurally related compounds.

References

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Available at: [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

- Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. (Note: This is a general authoritative reference, URL not applicable for a book).

-

Sentry Air Systems, Inc. (2011). Reducing Exposure to Hazardous Organic Solvents. Available at: [Link]

Sources

Mastering Purity: A Technical Guide to the Analysis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the purity of each chemical intermediate is paramount. It is a cornerstone of regulatory compliance, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical exploration of the purity analysis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate , a key building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, this document is crafted to deliver not just procedural steps, but the scientific rationale and field-proven insights necessary for robust and reliable purity assessment.

The subject of our focus, tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate, is a substituted nitropyridine derivative. The presence of the nitro group, the pyridine ring, and the tert-butoxycarbonyl (Boc) protecting group imparts specific chemical properties that necessitate a multi-faceted analytical approach for comprehensive purity evaluation. This guide will navigate through the likely synthetic pathways, potential impurities, and a suite of analytical techniques tailored for this molecule.

I. The Synthetic Landscape and Anticipated Impurity Profile

A thorough understanding of the synthetic route is the first step in a robust purity analysis. While multiple pathways to tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate may exist, a common and logical approach involves a two-step process: the nitration of a commercially available starting material followed by the protection of an amino group.

A plausible synthetic pathway is as follows:

-

Nitration: The synthesis likely commences with the nitration of 2-amino-3-methylpyridine. This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid[1]. The directing effects of the amino and methyl groups on the pyridine ring guide the nitro group to the 5-position.

-

Boc Protection: The resulting intermediate, 3-methyl-5-nitropyridin-2-amine, is then protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield the final product[2][3][4].

This synthetic strategy informs the potential impurity profile, which can be categorized as follows:

-

Process-Related Impurities:

-

Starting Materials: Unreacted 2-amino-3-methylpyridine and 3-methyl-5-nitropyridin-2-amine.

-

Reagents: Residual di-tert-butyl dicarbonate ((Boc)₂O).

-

By-products: Di-Boc protected species where a second Boc group may have reacted, although sterically hindered, or other side-reaction products. Isomeric nitropyridines could also form during the nitration step.

-

-

Degradation Products: The molecule's stability under various stress conditions (acid, base, oxidation, heat, light) must be assessed to develop a stability-indicating method. Forced degradation studies are essential to identify potential degradants that may arise during manufacturing or storage[5][6][7].

II. A Multi-Pronged Analytical Strategy for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for the identification and quantification of all potential impurities.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the primary technique for the purity assessment of non-volatile and thermally labile compounds like tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate. A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.

Method Development Considerations:

-

Column: A C18 stationary phase is a suitable starting point due to the moderate polarity of the analyte.

-

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically effective. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution.

-

Detection: A UV detector is appropriate, as the nitropyridine chromophore will exhibit strong absorbance. Wavelength selection should be optimized for maximum sensitivity for both the main peak and expected impurities.

Illustrative HPLC Workflow:

Caption: A typical workflow for the HPLC purity analysis.

Quantitative Data Summary:

| Parameter | Recommended Starting Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

B. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis. The target molecule itself is likely to be thermally labile and may require derivatization for GC analysis.

Experimental Protocol for Residual Solvent Analysis:

-

Sample Preparation: Accurately weigh a sample of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate and dissolve it in a suitable solvent known to be absent in the manufacturing process (e.g., dimethyl sulfoxide).

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Headspace or direct injection, with the injector temperature optimized to ensure vaporization without degradation.

-

Oven Program: A temperature gradient to separate solvents with different boiling points.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV with a scan range appropriate for common solvents.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the main compound and the identification of structurally related impurities.

Expected ¹H NMR Spectral Features:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

A singlet for the methyl group on the pyridine ring.

-

Distinct aromatic protons on the pyridine ring.

-

A broad singlet for the N-H proton of the carbamate.

Expected ¹³C NMR Spectral Features:

-

Signals for the quaternary and methyl carbons of the tert-butyl group.

-

A signal for the methyl group on the pyridine ring.

-

Aromatic carbon signals for the pyridine ring.

-

A carbonyl carbon signal from the carbamate group.

Logical Relationship for NMR Analysis:

Caption: Interconnectivity of NMR techniques for structural elucidation.

D. Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry is crucial for confirming the molecular weight of the target compound and for identifying unknown impurities, often in conjunction with a chromatographic separation technique (LC-MS or GC-MS).

Expected Fragmentation Pattern:

Boc-protected amines are known to exhibit characteristic fragmentation patterns in mass spectrometry. A common fragmentation pathway involves the loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a total loss of 100 Da from the molecular ion[8][9]. This characteristic loss can be a diagnostic tool for identifying the main compound and related impurities.

III. Forced Degradation Studies: Ensuring Method Specificity

To develop a truly stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to generate potential degradation products.

Experimental Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid sample in an oven.

-

Photolytic Degradation: Expose the sample to UV and visible light.

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

IV. Conclusion: A Holistic Approach to Purity Assurance

The purity analysis of tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate demands a comprehensive and scientifically sound approach. By understanding the synthetic pathway and potential impurities, and by employing a suite of orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The methodologies outlined in this guide provide a robust framework for achieving this goal, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

V. References

-

Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine. Retrieved January 18, 2026, from

-

Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Retrieved January 18, 2026, from

-

Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine. Retrieved January 18, 2026, from

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 18, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 18, 2026, from [Link]

-

Gelb, M. H., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1745–1756.

-

Scilife. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved January 18, 2026, from [Link]

-

Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved January 18, 2026, from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. Retrieved January 18, 2026, from [Link]

-

Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 18, 2026, from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved January 18, 2026, from [Link]

-

Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Retrieved January 18, 2026, from

-

The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved January 18, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved January 18, 2026, from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved January 18, 2026, from [Link]

-

PubMed Central. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Retrieved January 18, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved January 18, 2026, from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 18, 2026, from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved January 18, 2026, from [Link]

-

Magnetic Resonance in Chemistry. (1993). Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines. Retrieved January 18, 2026, from [Link]

Sources

- 1. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate: From Sourcing to Synthesis and Application

Introduction: The Strategic Value of Substituted Nitropyridines in Medicinal Chemistry